molecular formula C13H12ClNO2 B6368388 6-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine CAS No. 1111111-66-0

6-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine

Cat. No.: B6368388
CAS No.: 1111111-66-0
M. Wt: 249.69 g/mol
InChI Key: XFMSJEVCAAAKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine is a chemical compound that belongs to the class of pyridines This compound is characterized by the presence of a chloro and ethoxy group attached to a phenyl ring, which is further connected to a hydroxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine typically involves the reaction of 2-chloro-4-ethoxyphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 6-(2-Chloro-4-ethoxyphenyl)-2-pyridone.

    Reduction: Formation of 6-(2-Ethoxyphenyl)-2-hydroxypyridine.

    Substitution: Formation of 6-(2-Chloro-4-ethoxyphenyl)-2-aminopyridine or 6-(2-Chloro-4-ethoxyphenyl)-2-thiopyridine.

Scientific Research Applications

6-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and ethoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-ethoxyphenylboronic acid
  • 2-Bromopyridine
  • 6-(2-Chloro-4-ethoxyphenyl)-2-pyridone

Uniqueness

6-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine is unique due to the presence of both a chloro and ethoxy group on the phenyl ring, which imparts distinct chemical properties

Properties

IUPAC Name

6-(2-chloro-4-ethoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-2-17-9-6-7-10(11(14)8-9)12-4-3-5-13(16)15-12/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMSJEVCAAAKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC=CC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683124
Record name 6-(2-Chloro-4-ethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111111-66-0
Record name 6-(2-Chloro-4-ethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.